1-(6-Bromopyridin-2-YL)piperidin-2-one

Medicinal Chemistry Organic Synthesis Palladium-Catalyzed Coupling

Sourcing the precise 6-bromo regioisomer for Wnt pathway inhibitor synthesis is a recurrent bottleneck in hit-to-lead campaigns. 1-(6-Bromopyridin-2-YL)piperidin-2-one (CAS 1027512-06-6, MW 255.11 g/mol, TPSA 33.20 Ų) eliminates regioisomeric ambiguity, providing a validated handle for late-stage Pd-catalyzed cross-couplings and kinase inhibitor elaboration. - Regiospecific purity ensures accurate SAR data and avoids off-pathway products. - Core scaffold of patented Wnt pathway inhibitors; bromine enables rapid derivatization. - Supplied with HPLC and NMR analytical certification for immediate library synthesis.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
CAS No. 1027512-06-6
Cat. No. B3204071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-2-YL)piperidin-2-one
CAS1027512-06-6
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=NC(=CC=C2)Br
InChIInChI=1S/C10H11BrN2O/c11-8-4-3-5-9(12-8)13-7-2-1-6-10(13)14/h3-5H,1-2,6-7H2
InChIKeyKAPHLBDJDWTCRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Heterocyclic Building Block for Kinase and Wnt Research


1-(6-Bromopyridin-2-YL)piperidin-2-one, with the CAS number 1027512-06-6, is a heterocyclic organic compound defined by its molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This small molecule integrates a piperidin-2-one ring with a 6-bromo-substituted pyridine moiety, positioning it as a critical synthetic intermediate in medicinal chemistry. Its structural features are particularly relevant for the development of compounds targeting protein kinases and the Wnt signaling pathway, areas of significant therapeutic interest in oncology and inflammatory diseases [1]. This guide provides procurement specialists and research scientists with the specific, evidence-backed reasons for selecting this precise regioisomer over its close analogs.

Synthetic workflow

Regiospecific 6-bromo handle enables Pd-catalyzed cross-coupling diversification.

Procurement assurance

Certified purity supports reproducible kinase/Wnt inhibitor scaffold synthesis.

Research context

Documented in patented routes for Wnt pathway modulators and kinase probes.

Regiospecificity: Why the 6-Bromo Isomer Is Critical


In scientific procurement, the precise regioisomer is non-negotiable due to the profound impact of substituent position on molecular recognition and reactivity. Substituting 1-(6-Bromopyridin-2-YL)piperidin-2-one with its 4-bromo or 5-bromo analogs is not a viable option. The specific placement of the bromine atom on the pyridine ring dictates the compound's electronic distribution, steric profile, and subsequent performance in downstream reactions, such as palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions . This regiospecificity is paramount for ensuring fidelity to the intended synthetic pathway and achieving the desired biological activity profile in the final target molecule, as highlighted in patent literature on pyridyl piperidines [1]. The quantitative evidence in Section 3 underscores the tangible differences that validate this specificity.

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4‑bromo or 5‑bromo analogs alter electronic and steric profiles, leading to different cross‑coupling outcomes.

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Regioisomer mismatch produces a non‑target final molecule; synthetic pathway fidelity may not transfer.

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Substitution without regioisomer verification may result in 100% synthetic failure for intended inhibitor scaffolds.

Quantitative Differentiation from Closest Analogs


Synthetic Fidelity in Cross-Coupling Reactions

The procurement of the 6-bromo regioisomer is justified by its specific role as a precursor in patented synthetic pathways for Wnt and kinase inhibitors. The presence of any regioisomeric impurity, such as the 5-bromo or 4-bromo isomer, introduces a significant and quantifiable risk of generating undesired byproducts in critical synthetic steps. The target compound is offered with a certified purity of ≥98% (HPLC) , a specification that directly supports the reproducibility of these complex syntheses. In contrast, while the 5-bromo isomer (CAS 1289058-33-8) is available at a similar purity of 98% , its use in a protocol designed for the 6-bromo isomer would result in a different, non-target molecule with unknown and likely detrimental properties, effectively leading to 100% synthetic failure for the intended application.

Synthetic fidelity
Cross-study comparable
6‑bromo: purity ≥98% (HPLC); 5‑bromo: 98% purity, but different regioisomer → non‑target product
Binary outcome: regioisomer selection determines synthetic success vs. complete failure.

Data to verify; based on cross‑coupling protocol context.

Medicinal Chemistry Organic Synthesis Palladium-Catalyzed Coupling

Lipophilicity and Polar Surface Area Influence

Computational predictions indicate that the position of the bromine atom on the pyridine ring alters the compound's physicochemical profile, which has downstream effects on its suitability as a drug-like fragment. For 1-(6-Bromopyridin-2-YL)piperidin-2-one, the predicted topological polar surface area (TPSA) is 33.20 Ų . While direct experimental data for the 4-bromo isomer is not available, this TPSA value can be inferred to differ from that of its analogs due to the change in molecular geometry and electron distribution. A lower TPSA is generally associated with improved membrane permeability [1]. This class-level distinction suggests the 6-bromo isomer may offer a more favorable starting point for medicinal chemistry optimization compared to isomers with higher TPSA, providing a quantitative, albeit predicted, basis for its selection.

Predicted TPSA
Class-level inference
TPSA 33.20 Ų (6‑bromo isomer)
May support fragment permeability screening; analog TPSA values expected to differ.

Computational prediction; experimental confirmation needed.

Drug Discovery ADME Properties Computational Chemistry

Structural Verification and QC Documentation

A key differentiator for procurement is the availability of rigorous quality control documentation. Reputable suppliers of 1-(6-Bromopyridin-2-YL)piperidin-2-one (CAS 1027512-06-6) provide a Certificate of Analysis (COA) that includes batch-specific HPLC purity data and often a ¹H NMR spectrum . This practice provides a verifiable, quantitative assurance of identity and purity that is essential for GLP/GMP environments and reproducible research. While similar QC data may be available for analogs, the specific NMR signature of the 6-bromo isomer, distinct from its 5-bromo and 4-bromo counterparts, serves as a unique molecular fingerprint. This ensures that the procured material exactly matches the structure required for a specific patent or synthetic protocol, a level of verification not guaranteed when ordering by name or CAS number alone.

QC documentation
Supporting evidence
COA with HPLC purity and ¹H NMR spectrum available from reputable suppliers
Unique NMR fingerprint verifies regioisomeric identity, reducing procurement risk.

Verify batch-specific documentation with supplier.

Analytical Chemistry Quality Control Procurement

Best-Fit Application Scenarios


Wnt Pathway Inhibitors for Oncology

This compound serves as a crucial intermediate in the synthesis of novel substituted pyridyl piperidines, a class of molecules identified as inhibitors of the Wnt signaling pathway [1]. This pathway is a high-priority target for developing therapies for hyperproliferative diseases, including various cancers. The 6-bromo substituent provides a specific chemical handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This application directly leverages the compound's regioisomeric purity and documented use in patented synthetic routes.

Kinase Inhibitor Fragment and SAR Development

The piperidin-2-one and pyridine core of this compound are privileged structures in kinase inhibitor design. Its moderate molecular weight (255.11 g/mol) and favorable predicted TPSA (33.20 Ų) make it an ideal fragment for hit-to-lead optimization campaigns targeting kinases implicated in inflammation and oncology . The bromine atom is a strategic functional group for rapid derivatization, allowing medicinal chemists to efficiently explore chemical space and improve the potency and selectivity of lead compounds. The use of the precise 6-bromo isomer ensures that SAR data generated is accurate and reproducible, a direct consequence of the compound's defined regioisomeric identity.

Reference Standard and Custom Synthesis Precursor

Due to its well-defined structure and availability with comprehensive analytical characterization (HPLC and NMR), 1-(6-Bromopyridin-2-YL)piperidin-2-one is suitable as a reference standard in analytical method development and quality control. Furthermore, its role as a precursor for generating custom compound libraries is critical for contract research organizations (CROs) and pharmaceutical R&D departments. The ability to procure this compound with a high degree of confidence in its identity and purity, as outlined in its QC documentation , streamlines the synthesis and characterization of novel, proprietary chemical entities.

Application
Selection Property
Validation Focus
Wnt pathway inhibitor synthesis
Regiospecific 6‑bromo cross‑coupling handle
Synthetic pathway fidelity and patent‑route reproducibility
Kinase inhibitor fragment elaboration
Fragment‑like physicochemical profile
Predicted TPSA and molecular weight suitability for hit‑to‑lead
Reference standard & custom synthesis
Certified purity and structural documentation
HPLC and NMR identity confirmation for analytical method development
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